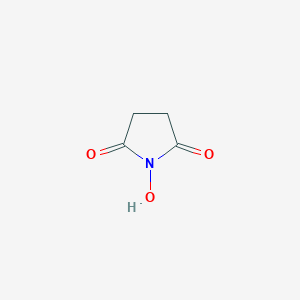

N-Hydroxysuccinimide

Beschreibung

Eigenschaften

IUPAC Name |

1-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTADLQHYWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064102 | |

| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [GE Healthcare MSDS] | |

| Record name | N-Hydroxysuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6066-82-6 | |

| Record name | N-Hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxysuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJE3791M4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of N-Hydroxysuccinimide in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in modern bioconjugation and synthetic peptide chemistry. Their ability to form stable, amine-reactive esters from carboxylic acids provides a highly efficient and reliable method for creating the stable amide bonds that define the peptide backbone. This technical guide offers an in-depth exploration of the chemistry, advantages, and practical application of NHS in peptide synthesis, providing the detailed information required for successful implementation in research and development.

The Core Principle: Activation of Carboxylic Acids

In peptide synthesis, the formation of an amide bond between the carboxyl group (-COOH) of one amino acid and the amino group (-NH₂) of another is the fundamental step. However, this reaction does not occur spontaneously under mild conditions. The carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by the amino group. This is the primary role of this compound.[1]

NHS is used in conjunction with a coupling agent, typically a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to convert a carboxylic acid into an amine-reactive NHS ester.[1][2] This process proceeds in two distinct steps:

-

Carbodiimide Activation : EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3][4]

-

NHS Ester Formation : this compound then reacts with this intermediate, forming a more stable, amine-reactive NHS ester and releasing an easily removable urea byproduct.[3][4]

The resulting NHS ester is an activated form of the original carboxylic acid that can readily react with primary amines.

The Coupling Reaction: Amide Bond Formation

Once the NHS ester is formed, it serves as an efficient acylating agent. The primary amine of a second amino acid or peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[5][] This nucleophilic acyl substitution reaction results in the formation of a thermodynamically stable amide bond and the release of this compound as a byproduct.[4][] A key advantage of this method is that the NHS byproduct is water-soluble, facilitating its removal during purification.[2][7]

The overall chemical pathway is illustrated below.

Advantages of NHS Chemistry in Peptide Synthesis

The use of NHS esters has become widespread due to several key advantages:

-

High Efficiency and Yields : The reaction between NHS esters and primary amines is rapid and efficient, leading to high yields of the desired peptide product.[2][]

-

Formation of Stable Bonds : The resulting amide bond is exceptionally stable under a wide range of physiological conditions, a critical feature for therapeutic peptides and bioconjugates.[4][]

-

Mild Reaction Conditions : The coupling reaction proceeds effectively under mild conditions, typically at room temperature and a pH range of 7.2 to 8.5, which preserves the integrity of sensitive biomolecules.[][8]

-

Chemoselectivity : NHS esters are highly selective for primary amines, minimizing side reactions with other nucleophilic groups present in amino acid side chains.[]

-

Ease of Purification : The this compound byproduct is water-soluble, simplifying its removal from the reaction mixture through aqueous extraction or precipitation of the product.[1][2][7]

Quantitative Data and Reaction Parameters

The success of an NHS-mediated coupling reaction is dependent on careful control of several parameters, most notably pH. The NHS ester itself is susceptible to hydrolysis, which competes with the desired amination reaction. This hydrolysis is highly pH-dependent.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature | Approximate Half-life of Hydrolysis | Reference(s) |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | [8] |

| 8.6 | 4°C | 10 minutes | [8] |

| Neutral | Room Temp. | 1 - 2 hours |[] |

To balance the need for a deprotonated (nucleophilic) primary amine with the hydrolytic instability of the NHS ester, a carefully selected set of reaction conditions is required.

Table 2: Recommended Parameters for EDC/NHS Coupling Reactions

| Parameter | Activation Step (Carboxyl Activation) | Coupling Step (Amine Reaction) | Rationale & Remarks | Reference(s) |

|---|---|---|---|---|

| pH | 4.5 - 6.0 | 7.2 - 8.5 | EDC activation is most efficient in acidic conditions. The reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH where the amine is deprotonated but hydrolysis is not excessively rapid. | [3][8] |

| Buffer | MES, Acetate | Phosphate, Bicarbonate, Borate, HEPES | Buffers containing primary amines (e.g., Tris) should generally be avoided as they can compete in the reaction. | [8][9] |

| Reagent Molar Ratio | 1.5 to 2.0 equivalents of both EDC and NHS over the acid is recommended. | 1.0 to 1.5 equivalents of amine per NHS-ester. | A slight excess of activating agents ensures complete conversion to the NHS ester. | [3] |

| Reaction Time | 15 - 30 minutes at room temperature. | 2 hours at room temperature to overnight at 4°C. | The NHS ester has a limited half-life; the coupling step should proceed soon after activation. | [3][8] |

| Solvent | Aqueous buffer or anhydrous organic solvents (DMF, DMSO). | Aqueous buffer or organic solvents (DMF, DCM). | Water-insoluble reagents must first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before addition to an aqueous reaction. |[8][10] |

Experimental Protocols

Below are detailed methodologies for common NHS-mediated coupling procedures.

Protocol 1: Two-Step Aqueous EDC/NHS Coupling

This protocol is ideal for water-soluble biomolecules. The two-step process allows for the removal of excess EDC and byproducts before the addition of the amine-containing molecule, preventing unwanted polymerization of the amine component by EDC.

Materials:

-

Carboxyl-containing molecule

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

This compound (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7)

-

Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Methodology:

-

Activation of Carboxylic Acid :

-

Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

-

Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

-

Add NHS to the carboxylic acid solution to a final molar excess of 1.5 equivalents. Mix gently.

-

Add EDC to the solution to a final molar excess of 1.5 equivalents.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[3]

-

-

Conjugation to Amine :

-

Immediately add the activated molecule solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The pH of the final mixture should be between 7.2 and 7.5.[3]

-

Alternatively, to remove excess EDC, the activated molecule can be purified via rapid desalting into the Coupling Buffer before being added to the amine.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

-

-

Quenching :

-

Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.[3] Incubate for 15 minutes.

-

-

Purification :

-

Remove unreacted materials and byproducts (including NHS and urea) by dialysis, desalting, or an appropriate chromatography method to isolate the final peptide conjugate.

-

Protocol 2: One-Pot Coupling using a Pre-activated NHS Ester in Organic Solvent

This protocol is suitable when using a commercially available or previously synthesized and purified amino acid NHS ester, and is often performed in anhydrous organic solvents for smaller peptides or molecules that are not water-soluble.

Materials:

-

N-protected amino acid NHS ester (e.g., Boc-Ala-OSu)

-

C-protected amino acid or peptide with a free primary amine

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), if the amine is a salt)

-

Purification system (e.g., flash chromatography, HPLC)

Methodology:

-

Reaction Setup :

-

Dissolve the amine-containing component in the anhydrous solvent.

-

If the amine is in its hydrochloride or trifluoroacetate salt form, add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., TEA) to deprotonate it.[11] Stir for 5-10 minutes.

-

Dissolve 1.0-1.2 equivalents of the N-protected amino acid NHS ester in the anhydrous solvent and add it to the amine solution.

-

-

Coupling Reaction :

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[11]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification :

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then typically purified. An aqueous workup can be performed to remove the water-soluble NHS byproduct and any base salts.[11]

-

Final purification is achieved by flash chromatography on silica gel or by preparative HPLC to yield the pure peptide.

-

Conclusion

This compound esters are an indispensable tool in peptide synthesis and bioconjugation. The methodology provides a robust, efficient, and highly selective means of forming the stable amide bonds that are fundamental to peptide structure. By understanding the underlying chemistry and carefully controlling key reaction parameters such as pH, stoichiometry, and reaction time, researchers can reliably synthesize complex peptides and protein conjugates for a vast array of applications in basic research, diagnostics, and therapeutic drug development.

References

- 1. This compound Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. The Use of Esters of this compound in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Covalent Modification of Gaseous Peptide Ions with this compound Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3317559A - alpha-amino acid esters of this compound and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. neb.com [neb.com]

- 10. interchim.fr [interchim.fr]

- 11. reddit.com [reddit.com]

basic chemical properties of N-Hydroxysuccinimide for bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in the field of bioconjugation, enabling the formation of stable covalent bonds between molecules. This technical guide provides an in-depth overview of the fundamental chemical properties of NHS and its application in forming active esters for the conjugation of biomolecules. The information herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to design and execute robust bioconjugation strategies.

Core Chemical Properties of this compound

This compound is a small organic molecule that serves as a crucial activating agent for carboxylic acids in bioconjugation reactions.[1][2] Its principle role is to be converted into an NHS ester, which is a reactive intermediate that readily couples with primary amines on biomolecules like proteins and peptides.[3]

| Property | Value | References |

| Molecular Formula | C₄H₅NO₃ | [4][5] |

| Molecular Weight | 115.09 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 95-98 °C | [1][6][7] |

| Solubility | Soluble in water, DMSO, DMF, alcohols, and ethyl acetate. | [1][4][6] |

| pKa | Approximately 6.0 | [8][9] |

The Chemistry of Bioconjugation with NHS Esters

The utility of NHS in bioconjugation lies in its ability to form this compound esters (NHS esters) from carboxylic acids. These esters are significantly more reactive towards nucleophiles, particularly primary amines, than the original carboxylic acid.[2] This enhanced reactivity allows for efficient and specific conjugation under mild conditions, which is critical for preserving the structure and function of sensitive biomolecules.[10]

Mechanism of Amine Coupling

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of this compound as a byproduct.[11][12]

Primary amines are the main targets for NHS ester conjugation and are found at the N-terminus of polypeptides and on the side chain of lysine residues.[10][13] The reaction is highly selective for unprotonated primary amines.[10]

The Critical Role of pH

The pH of the reaction environment is a critical parameter for successful NHS ester conjugation. It represents a trade-off between the reactivity of the target amine and the stability of the NHS ester.[14]

-

Amine Reactivity: A primary amine is only nucleophilic and reactive when it is in its unprotonated form (-NH₂). At a pH below the pKa of the amine (for lysine, the ε-amino group has a pKa of ~10.5), it is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive, unprotonated amine increases.[12][14]

-

NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules attack the ester linkage, rendering it inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH.[10][13]

The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of 7.2 to 8.5 .[13][14] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[14][15][16]

| pH Condition | Effect on Reaction |

| Too Low (pH < 7.0) | The concentration of protonated, non-nucleophilic amines is high, leading to a very slow or incomplete reaction.[14] |

| Optimal (pH 7.2 - 8.5) | A good balance between amine reactivity and NHS ester stability, leading to efficient conjugation.[13][14] |

| Too High (pH > 8.5) | The rate of NHS ester hydrolysis becomes a significant competing reaction, reducing the yield of the desired conjugate.[10][14] |

The stability of the NHS ester is also temperature-dependent. For instance, the half-life of a typical NHS ester is 4 to 5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[13][17]

Experimental Protocols

Activation of Carboxyl Groups using EDC and NHS

This two-step protocol is commonly used to activate carboxyl groups on a molecule (e.g., a small molecule drug, or a protein) for subsequent reaction with an amine-containing molecule. The use of N-hydroxysulfosuccinimide (Sulfo-NHS) in place of NHS can improve the water solubility of the active ester.[18]

Materials:

-

Molecule with carboxyl groups

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[19]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[19]

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

Procedure:

-

Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[18][20]

-

Activation: Dissolve the carboxyl-containing molecule in Activation Buffer. Add a molar excess of EDC and NHS/Sulfo-NHS. A common starting point is a 2-5 fold molar excess of NHS/Sulfo-NHS over EDC, and a 10-fold molar excess of EDC over the carboxyl-containing molecule.[19][21]

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[18][19]

-

Optional Quenching of EDC: To stop the activation reaction, 2-mercaptoethanol can be added to a final concentration of 20 mM to inactivate the EDC.[19]

-

Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to adjust the pH for the coupling reaction, perform a buffer exchange into the Coupling Buffer using a desalting column.[19]

Protein Labeling with an NHS Ester

This protocol describes the general procedure for labeling a protein with a pre-activated NHS ester (e.g., a fluorescent dye-NHS ester).

Materials:

-

Protein solution (in an amine-free buffer)

-

NHS ester reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5.[14][15] Avoid buffers containing primary amines like Tris.[14][15]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[22] Ensure the buffer is free of primary amines.[15]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[15][22]

-

Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[14] The optimal molar ratio may need to be determined empirically.[16] Mix gently and thoroughly.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[23][24]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[25]

-

Purification: Remove the unreacted NHS ester and byproducts by gel filtration or another suitable chromatography method.[15][22]

Conclusion

This compound chemistry provides a versatile and robust method for the bioconjugation of molecules. Its high selectivity for primary amines, the stability of the resulting amide bond, and the ability to perform reactions under mild aqueous conditions have made it an indispensable tool in life sciences research and the development of protein-based therapeutics.[3][10] A thorough understanding of the reaction mechanism, particularly the critical influence of pH on both amine reactivity and ester stability, is paramount for achieving high conjugation efficiency and reproducible results. By carefully controlling the reaction parameters outlined in this guide, researchers can confidently apply NHS chemistry to a wide array of applications, from fluorescent labeling to the construction of complex antibody-drug conjugates.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and this compound ester_Chemicalbook [chemicalbook.com]

- 4. This compound, Amine-reactive compound (CAS 6066-82-6) | Abcam [abcam.com]

- 5. This compound | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound | CAS#:6066-82-6 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. interchim.fr [interchim.fr]

- 17. help.lumiprobe.com [help.lumiprobe.com]

- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Oliver Hardick, Coupling Protocols [ucl.ac.uk]

- 22. benchchem.com [benchchem.com]

- 23. glenresearch.com [glenresearch.com]

- 24. biotium.com [biotium.com]

- 25. benchchem.com [benchchem.com]

The Advent and Evolution of NHS Esters: A Technical Guide for Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and synthetic chemistry, N-hydroxysuccinimide (NHS) esters have established themselves as an indispensable tool. Their remarkable efficiency in forming stable amide bonds with primary amines under mild aqueous conditions has made them a cornerstone of research for over half a century. This technical guide delves into the discovery and historical development of NHS esters, providing a comprehensive overview of their chemistry, applications, and the quantitative data that underpins their widespread use. Detailed experimental protocols and visual representations of key biological and experimental pathways are included to equip researchers with the practical knowledge to effectively utilize this versatile class of reagents.

Historical Development: From Peptide Synthesis to Bioconjugation Workhorse

The journey of NHS esters began in the field of peptide synthesis. In the mid-20th century, the synthesis of peptides was a formidable challenge, requiring efficient methods for activating carboxylic acids to facilitate amide bond formation. A significant breakthrough came in 1963 when George W. Anderson and his colleagues at the Lederle Laboratories of the American Cyanamid Company introduced this compound esters as highly effective activating agents for peptide synthesis.[1][2] Their seminal papers in the Journal of the American Chemical Society in 1963 and 1964 laid the groundwork for the widespread adoption of this new class of reagents.[1][2][3][4]

Prior to Anderson's work, other activated esters, such as p-nitrophenyl esters, were utilized, but NHS esters offered distinct advantages. A key benefit was the water-solubility of the this compound byproduct, which simplified the purification of the desired peptide product. Furthermore, NHS esters demonstrated a favorable balance of high reactivity towards amines and relative stability in aqueous media, allowing for reactions to be performed under gentle conditions, a critical factor for preserving the integrity of sensitive biomolecules.

The utility of NHS esters soon expanded beyond peptide synthesis. Researchers in the burgeoning field of molecular biology recognized their potential for modifying proteins and other biomolecules. The ability to attach fluorescent dyes, biotin, and other reporter molecules to antibodies and enzymes opened up new avenues for immunoassays, cellular imaging, and affinity chromatography. This marked the evolution of NHS esters from a specialized tool in synthetic chemistry to a versatile workhorse in the broader life sciences.

The Chemistry of NHS Esters: Reactivity and Stability

The efficacy of NHS esters lies in the chemistry of the this compound group as an excellent leaving group. The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable this compound and forming a highly stable amide bond.

A critical factor influencing the efficiency of NHS ester reactions is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water). The rates of both reactions are highly dependent on pH. At acidic pH, the primary amine is protonated and thus non-nucleophilic, hindering the reaction. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring aminolysis. However, the rate of hydrolysis also increases with pH. The optimal pH for most NHS ester conjugations is therefore a compromise, typically between 7.2 and 8.5.

Quantitative Data on NHS Ester Stability and Reactivity

To provide a practical understanding of the behavior of NHS esters, the following tables summarize key quantitative data on their stability and the photophysical properties of commonly used fluorescent NHS esters.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | ~4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | ~10 minutes |

Table 1: Stability of NHS Esters at Different pH Values. The data highlights the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the half-life of the NHS ester decreases dramatically.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| FAM (6-isomer) | 494 | 520 | 75,000 | 0.9 |

| Cyanine3 (Cy3) | 550 | 570 | 150,000 | 0.15 |

| Cyanine5 (Cy5) | 649 | 670 | 250,000 | 0.2 |

| ATTO 550 | 554 | 576 | 120,000 | 0.9 |

| ATTO 565 | 564 | 590 | 120,000 | 0.9 |

Table 2: Photophysical Properties of Common Fluorescent NHS Esters. This table provides key parameters for several widely used fluorescent dyes functionalized with NHS esters, aiding in the selection of appropriate labels for fluorescence-based applications.

| Parameter | Value |

| Aminolysis vs. Hydrolysis | The rate of aminolysis is generally faster than hydrolysis, especially at high amine concentrations. However, on NHS-activated surfaces, the heterogeneous aminolysis rate constant can be significantly lower than the hydrolysis rate constant.[][6] |

| Reactivity with Nucleophiles | NHS esters are highly selective for primary amines. While they can react with other nucleophiles like tyrosines, serines, and threonines, the reaction is significantly less efficient, and the resulting linkages are less stable than amide bonds.[6][7][8] |

Table 3: Reaction Kinetics and Selectivity of NHS Esters. This table summarizes the kinetic competition between aminolysis and hydrolysis and the selectivity of NHS esters for primary amines over other nucleophilic groups.

Experimental Protocols

To facilitate the practical application of NHS ester chemistry, this section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of an NHS Ester using Dicyclohexylcarbodiimide (DCC)

This protocol describes a general method for activating a carboxylic acid with this compound using the coupling agent DCC.

Materials:

-

Carboxylic acid

-

This compound (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Dioxane)

-

Stir bar and magnetic stir plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent in a clean, dry flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of the anhydrous solvent.

-

Slowly add the DCC solution to the stirred, cooled solution of the carboxylic acid and NHS.

-

Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the filter cake with a small amount of the reaction solvent.

-

The filtrate contains the NHS ester. The solvent can be removed under reduced pressure to yield the crude product.

-

The crude NHS ester can be purified by recrystallization or chromatography.

Protocol 2: Labeling a Protein with a Fluorescent NHS Ester

This protocol provides a general procedure for labeling a protein with a commercially available fluorescent NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)

-

Fluorescent NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare the protein solution in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

Immediately before use, dissolve the fluorescent NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess of dye to protein (typically 10-20 fold molar excess).

-

While gently vortexing or stirring the protein solution, slowly add the calculated volume of the NHS ester stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the fluorophore.

Visualizing Workflows and Pathways with NHS Esters

The versatility of NHS esters has enabled their application in elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways where NHS esters play a crucial role.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective protein N-terminal labeling with this compound esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Use of Esters of this compound in Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Hydroxysuccinimide solubility and stability in aqueous solutions

An In-depth Technical Guide to N-Hydroxysuccinimide (NHS) Solubility and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (NHS) and its activated esters in aqueous solutions. A thorough understanding of these properties is critical for the successful design and execution of bioconjugation and other chemical modification strategies essential in research, diagnostics, and drug development.

Introduction to this compound

This compound is a crucial reagent in bioconjugation chemistry. It is widely used to activate carboxyl groups, converting them into amine-reactive NHS esters. These esters readily react with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds under mild aqueous conditions.[1][] The efficiency of these conjugation reactions is highly dependent on the solubility of the NHS ester and its stability against hydrolysis, a competing reaction in aqueous environments.[1]

Solubility of NHS and NHS Esters

The solubility of this compound and its ester derivatives is a key factor in their application. While NHS itself is water-soluble, many of its ester derivatives, particularly those with non-polar molecules to be conjugated, exhibit limited solubility in aqueous buffers.[1][3][4]

Table 1: Solubility of this compound (NHS)

| Solvent | Solubility | Reference(s) |

| Water | 50 mg/mL, 100 mM | [5] |

| Dimethyl Sulfoxide (DMSO) | 100 mM | [5] |

| Methanol | Soluble | [5] |

| Acetone | 50 mg/mL | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Ethyl Acetate | Soluble | [6] |

| Cold Ether | Insoluble | [6] |

For many applications involving NHS esters, a water-miscible organic solvent like DMSO or DMF is required to first dissolve the reagent before it is added to the aqueous reaction mixture.[1][3][4] To enhance aqueous solubility, a sulfonated analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is often used. The addition of the sulfonate group significantly increases the water solubility of the reagent and the resulting activated molecule, while also rendering it membrane-impermeable.[7][8]

Stability and Hydrolysis of NHS Esters in Aqueous Solutions

The primary factor limiting the efficiency of NHS ester reactions in aqueous solutions is the hydrolysis of the ester bond. This competing reaction involves the nucleophilic attack of water on the ester, leading to the regeneration of the original carboxylic acid and the release of NHS, rendering the reagent inactive for conjugation.[1]

The rate of hydrolysis is highly dependent on both pH and temperature.[1][4] An increase in pH leads to a significant increase in the rate of hydrolysis.[1][3][4][9]

Table 2: Half-life of NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [3][4] |

| 8.6 | 4 | 10 minutes | [3][4] |

| 7.0 | Not specified | Hours | [8][10] |

| 9.0 | Not specified | Minutes | [8][10] |

Due to this inherent instability, stock solutions of NHS esters should be prepared in anhydrous organic solvents like DMSO or DMF and stored under desiccated conditions.[11][12] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12] Aqueous solutions of NHS esters should be prepared immediately before use.[7]

Reaction Mechanism and Experimental Workflow

The reaction of an NHS ester with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing NHS as a leaving group and forming a stable amide bond.[1][]

Caption: Reaction mechanism of an NHS ester with a primary amine.

The primary competing reaction is the hydrolysis of the NHS ester by water.

Caption: Competing hydrolysis reaction of an NHS ester.

A typical experimental workflow for bioconjugation using an NHS ester involves several key steps.

Caption: General experimental workflow for NHS ester bioconjugation.

Experimental Protocols

Protocol for Determining Aqueous Solubility of an NHS Ester

This protocol provides a general method for determining the solubility of an NHS ester in an aqueous buffer.

Materials:

-

NHS ester compound

-

Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of the NHS ester to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

-

Incubate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours), with intermittent mixing.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted supernatant at a wavelength where the NHS ester has a strong absorbance.

-

Calculate the concentration of the dissolved NHS ester using a standard curve or the Beer-Lambert law (if the molar extinction coefficient is known). The solubility is the concentration of the saturated solution.

Protocol for Determining the Rate of NHS Ester Hydrolysis

This protocol outlines a method to determine the hydrolysis rate of an NHS ester in an aqueous buffer by monitoring the release of NHS, which absorbs light at approximately 260 nm.[10][13]

Materials:

-

NHS ester compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer at the desired pH (e.g., phosphate, borate)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[13]

-

Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.[13]

-

To initiate the hydrolysis reaction, add a small volume of the NHS ester stock solution to the pre-warmed buffer in the cuvette to achieve a final concentration of approximately 0.1 mM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.[13]

-

Immediately begin monitoring the increase in absorbance at 260 nm over time.[13]

-

Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

-

The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the initial linear portion of the curve. The half-life (t₁/₂) can be determined from the time it takes for the absorbance to reach half of its maximum value.

Conclusion

The solubility and stability of this compound and its esters are paramount for their successful application in bioconjugation and other chemical modification techniques. While NHS itself is water-soluble, many of its ester derivatives require the use of organic co-solvents. The stability of NHS esters in aqueous solutions is limited by hydrolysis, a reaction that is highly dependent on pH and temperature. By understanding and controlling these parameters, researchers can optimize their experimental protocols to maximize conjugation efficiency and achieve reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. NHS (this compound) - FAQs [thermofisher.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Fundamental Principles of NHS Ester Chemistry: An In-depth Technical Guide

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for covalently modifying proteins, peptides, and other biomolecules.[1][2] Its widespread adoption in research, diagnostics, and drug development is due to its efficiency, selectivity towards primary amines, and the ability to form stable amide bonds under mild, aqueous conditions that preserve the native structure and function of sensitive biomolecules.[1][][4] This guide offers a comprehensive overview of the core principles of NHS ester chemistry, detailed experimental protocols, and practical considerations to enable researchers, scientists, and drug development professionals to optimize their conjugation strategies.

Core Principles of NHS Ester Chemistry

The utility of NHS esters lies in their ability to act as efficient acylating agents, selectively targeting primary amines present on biomolecules, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[2][4]

The fundamental reaction is a nucleophilic acyl substitution.[2] An unprotonated primary amine (R'-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to create a highly stable amide bond, releasing this compound (NHS) as a byproduct.[2][][5] This amide linkage is effectively irreversible under typical physiological conditions.[]

Caption: Reaction mechanism of an NHS ester with a primary amine (Aminolysis).

A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester.[4] Here, water acts as a nucleophile, attacking the ester and converting it into an unreactive carboxylic acid, which reduces the overall efficiency of the desired conjugation.[2][6] The rate of this hydrolysis reaction is highly dependent on pH, increasing significantly under more alkaline conditions.[1][6][7]

The success of an NHS ester conjugation is contingent on the careful control of several key parameters.

-

pH: The pH of the reaction buffer is the most critical parameter.[1] The reaction is strongly pH-dependent, with an optimal range typically between 7.2 and 8.5.[1][6][8]

-

Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[1][6][7]

-

Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, out-competing the desired aminolysis reaction and lowering the conjugate yield.[1][6] For many protein modification applications, a pH of 8.3-8.5 is considered optimal.[2][9][10]

-

-

Buffer Composition: It is crucial to use buffers that are free of extraneous primary amines, which would otherwise compete with the target molecule.[6] Buffers such as Tris and glycine are incompatible and should be avoided for the reaction itself, though they are useful for quenching the reaction.[6][8][11]

-

Temperature and Time: NHS ester reactions are often performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C or on ice.[8][12] Lower temperatures can help minimize the rate of the competing hydrolysis reaction.[1]

-

Concentration: The concentration of the protein or biomolecule can impact efficiency. More dilute protein solutions may require a greater molar excess of the NHS ester reagent to achieve the desired level of labeling, as the rate of hydrolysis becomes more significant at lower protein concentrations.[8][11] A protein concentration of at least 2 mg/mL is often recommended.[6]

Caption: Competing pathways of aminolysis and hydrolysis for NHS esters.

Quantitative Data Summary

The efficiency and outcome of NHS ester reactions are governed by quantifiable parameters, particularly the interplay between pH, temperature, and reagent stability.

Table 1: Effect of pH on NHS Ester Reactions

| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |

|---|---|---|---|

| < 7.0 | Low (amines are protonated and non-nucleophilic)[6] | Low[13] | Very Low |

| 7.2 - 8.5 | High (amines are deprotonated and nucleophilic)[6][7] | Moderate[8] | Optimal[2][8] |

| > 8.5 | High | Very High (competes significantly with aminolysis)[1] | Decreased |

Table 2: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature | Half-life |

|---|---|---|

| 7.0 | 0°C | 4 - 5 hours[8] |

| 7.0 | Room Temp. | Hours[14] |

| 8.6 | 4°C | 10 minutes[8] |

| 9.0 | Room Temp. | Minutes[4][14] |

Table 3: Recommended Buffers for NHS Ester Reactions

| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |

|---|---|

| Phosphate-Buffered Saline (PBS)[6][8] | Tris (Tris(hydroxymethyl)aminomethane)[6][8] |

| Borate Buffers[6][8] | Glycine[6][8] |

| Carbonate-Bicarbonate Buffers[6][8] | Buffers with any primary amine additives[6] |

Experimental Protocols

Precise methodologies are critical for successful bioconjugation. The following are generalized protocols that can be adapted for specific applications.

This protocol outlines a typical procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye or biotin).[12]

-

Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at the desired pH (typically 7.2-8.5).[6][11] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column.[11]

-

Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][9][11] Do not prepare and store aqueous stock solutions, as the ester will hydrolyze.[11]

-

Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10 to 20-fold molar excess is a common starting point for optimization.[11]

-

Reaction Incubation: Add the calculated volume of NHS ester stock to the protein solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[8][11] Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[8][12]

-

Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[6][8][12] This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[6][12]

-

Purification: Remove excess, unreacted label and byproducts from the labeled protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.[5]

This protocol is adapted for labeling oligonucleotides that have been synthesized with a primary amine modification.[5]

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate, to a final pH of 8.3-9.0.[5][15]

-

NHS Ester Preparation: Dissolve a 5 to 10-fold molar excess of the NHS ester in a small volume of anhydrous DMSO or DMF.[5]

-

Conjugation: Add the NHS ester solution to the oligonucleotide solution. Agitate the mixture and incubate at room temperature for 1-2 hours.[5]

-

Purification: Separate the oligonucleotide conjugate from salts and excess label by size-exclusion chromatography (e.g., a desalting column).[5]

Caption: A typical experimental workflow for NHS ester bioconjugation.

Practical Considerations & Troubleshooting

NHS esters are highly sensitive to moisture.[6][11]

-

Storage: Reagents should be stored at -20°C in a desiccated environment.[6][16]

-

Handling: Before opening, always allow the reagent vial to equilibrate fully to room temperature to prevent atmospheric moisture from condensing onto the cold powder.[6][11][14] Prepare stock solutions in anhydrous solvent immediately before use and discard any unused reconstituted reagent.[11]

A key variation is the Sulfo-NHS ester, which contains a sulfonate (-SO₃) group on the this compound ring.[8]

-

NHS Esters: Generally not water-soluble and must be dissolved in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction mixture. Their hydrophobicity allows them to permeate cell membranes.[8][17]

-

Sulfo-NHS Esters: The added sulfonate group renders these reagents water-soluble, allowing them to be added directly to aqueous buffers.[17] This charged group also prevents them from crossing cell membranes, making them ideal for cell-surface labeling applications.[8] The reaction chemistry remains identical to that of standard NHS esters.[8]

While highly selective for primary amines, NHS esters can react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[5][18] However, the resulting ester and thioester bonds are significantly less stable than the amide bond formed with amines and are prone to hydrolysis or displacement.[5][17] These side reactions are generally minimal under the optimized pH conditions for amine labeling.[17]

Applications in Research and Drug Development

The reliability of NHS ester chemistry has made it a foundational tool in numerous applications.

-

Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to lysine residues on monoclonal antibodies, creating targeted cancer therapeutics.[][4]

-

Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins via NHS esters is a standard method for preparing reagents for immunoassays, flow cytometry, and immunohistochemistry.[][4][19]

-

Surface Immobilization: Proteins and other biomolecules are often immobilized onto surfaces (e.g., for biochips and diagnostic assays) using NHS-ester-activated surfaces.[19]

-

PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins using NHS esters can improve their solubility, stability, and pharmacokinetic profiles.[4][11]

-

Crosslinking: Homobifunctional and heterobifunctional crosslinkers containing NHS esters are used to study protein-protein interactions and create specific protein conjugates, such as enzyme-antibody complexes for ELISAs.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. benchchem.com [benchchem.com]

- 17. covachem.com [covachem.com]

- 18. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to Preliminary Studies Involving N-Hydroxysuccinimide Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) ester crosslinkers are fundamental tools in bioconjugation, enabling the covalent modification of proteins, peptides, and other biomolecules.[1] Their utility in diagnostics, therapeutics, and drug development, particularly in the creation of antibody-drug conjugates (ADCs), is well-established.[1][2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the preliminary use of NHS crosslinkers.

The Core Chemistry: Mechanism of Action

At its heart, an NHS ester is a carboxylic acid activated with this compound. This activation makes the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, which are prevalent on the N-terminus of proteins and the side chains of lysine residues.[2] The reaction proceeds through a nucleophilic acyl substitution, forming a stable, covalent amide bond and releasing the this compound leaving group.[2]

However, a critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting it back to a carboxylic acid.[1][2] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4][5]

Quantitative Data Summary

The efficiency of NHS ester crosslinking is highly dependent on reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions [4][5]

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation [4]

| Parameter | Recommended Range/Value |

| pH | 7.2 - 8.5 (Optimal starting point: 8.3-8.5) |

| Temperature | 4°C to Room Temperature (25°C) |

| Molar Ratio (Ester:Protein) | 5- to 20-fold molar excess (optimization recommended) |

| Protein Concentration | > 2 mg/mL |

Key Applications in Research and Drug Development

NHS crosslinkers are versatile reagents with a broad range of applications:

-

Antibody-Drug Conjugates (ADCs): They are instrumental in linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The resulting stable amide bond ensures the drug remains attached until it reaches the target cell.[2][3]

-

Protein-Protein Interaction Studies: Homobifunctional NHS esters can covalently link interacting proteins, facilitating their identification and the analysis of their complexes.[2]

-

PROTACs (Proteolysis-Targeting Chimeras): NHS esters are used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand in the development of PROTACs, which are designed to induce the degradation of specific proteins.[2]

-

Biomaterial and Nanoparticle Functionalization: These crosslinkers are used to modify the surfaces of biomaterials to enhance biocompatibility and for targeted drug delivery.[2]

-

Immunoassays and Diagnostics: The ability to immobilize proteins and label antibodies makes NHS esters crucial for developing various diagnostic assays.[2]

Experimental Protocols

Successful bioconjugation with NHS esters requires careful attention to the experimental protocol. Below are detailed methodologies for common applications.

General Experimental Workflow

The general workflow for a typical protein crosslinking experiment is outlined below.

Protocol 1: In-Solution Crosslinking of a Purified Protein[6]

This protocol provides a general procedure for crosslinking a purified protein in a solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Homobifunctional NHS Ester (e.g., Bis-PEG3-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Initiate Crosslinking: Add the crosslinker stock solution to the protein solution to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and quenching buffer using a desalting column equilibrated with a suitable buffer for downstream applications.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Cell Surface Protein Crosslinking[6]

This protocol is designed for the crosslinking of proteins on the surface of living cells.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

Homobifunctional NHS Ester (e.g., a water-soluble sulfo-NHS ester is recommended to prevent cell permeation)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation:

-

Suspension cells: Harvest cells and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.[6]

-

Adherent cells: Wash the cell monolayer three times with ice-cold PBS, pH 8.0.[6]

-

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 100 mM.

-

Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.

-

Incubation: Incubate the cells for 30 minutes at room temperature or on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 10 minutes at 4°C.

-

Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed for subsequent analysis of crosslinked proteins by methods such as immunoprecipitation and western blotting, or by mass spectrometry.

Protocol 3: Covalent Attachment of a Protein to an NHS-Activated Surface[2]

This protocol outlines the steps for immobilizing a protein onto a surface activated with NHS esters.

Materials:

-

Surface with carboxyl groups (e.g., carboxyl-functionalized beads, plates, or sensors)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (this compound)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Protein solution (in Coupling Buffer)

-

Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5

-

Wash Buffer: PBS with 0.05% Tween-20

Procedure:

-

Activate the Surface: Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 3 mg/mL) in Activation Buffer. Apply this solution to the carboxyl-functionalized surface and incubate for 15-30 minutes at room temperature.

-

Wash: Wash the surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.

-

Immobilize the Protein: Immediately add the protein solution to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Block Unreacted Sites: Remove the protein solution and wash the surface with Coupling Buffer. Add the Blocking Buffer to the surface and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.

-

Final Wash: Wash the surface extensively with the Wash Buffer to remove non-covalently bound protein and blocking agents. The surface with the immobilized protein is now ready for use.

Troubleshooting and Optimization

Low conjugation efficiency is a common issue in NHS ester crosslinking experiments. The following workflow can help in troubleshooting and optimizing your reaction.

By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can leverage the power of NHS ester chemistry to advance their work in drug development, diagnostics, and fundamental biological research.[2] This guide provides the foundational knowledge and practical protocols to enable scientists and professionals to effectively utilize these essential tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

N-Hydroxysuccinimide (NHS) as a Coupling Agent in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in modern organic synthesis, particularly in the realm of bioconjugation and drug development. Their primary function is to activate carboxylic acids, converting them into amine-reactive esters. This activation facilitates the efficient and stable coupling of molecules, most notably in the formation of amide bonds under mild conditions. This technical guide provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and logical workflows associated with the use of this compound as a coupling agent.

Core Principles of NHS-Mediated Coupling

The utility of this compound in organic synthesis lies in its ability to form an "active ester" from a carboxylic acid. This NHS ester is significantly more susceptible to nucleophilic attack by primary amines than the original carboxylic acid.[1][2][3] The process is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).

The reaction proceeds in two key steps:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4]

-

Formation of the NHS Ester: This unstable intermediate is then attacked by this compound, forming a more stable, amine-reactive NHS ester and releasing a urea byproduct.[4]

The resulting NHS ester can be isolated and stored or used in situ to react with a primary amine, forming a stable amide bond and releasing NHS as a byproduct.[][6] This two-step process, often referred to as EDC/NHS coupling, is advantageous as it enhances coupling efficiency and allows for better control over the reaction compared to using a carbodiimide alone.[4]

Quantitative Data on NHS Ester Reactivity and Stability

The success of NHS-mediated coupling reactions is highly dependent on the interplay between the rate of aminolysis (the desired reaction with an amine) and the rate of hydrolysis (an undesirable side reaction with water). The stability of the NHS ester is a critical factor and is significantly influenced by pH and temperature.

| Parameter | Condition | Value | Reference(s) |

| Optimal pH for Aminolysis | Reaction with primary amines | 7.2 - 8.5 | [1][] |

| Optimal pH for Carboxylic Acid Activation (with EDC) | Formation of O-acylisourea intermediate | 4.5 - 6.0 | [7] |

| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | [2] |

| pH 8.6, 4°C | 10 minutes | [2] | |

| pH 7, aqueous solution | ~7 hours | [8] | |

| pH 9, aqueous solution | minutes | [8] | |

| Molar Excess of NHS Ester to Protein (common starting point) | Protein Labeling | 5- to 20-fold | [9] |

| Recommended Protein Concentration | Bioconjugation | > 2 mg/mL |

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved in NHS-mediated coupling, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Protocol 1: Labeling an Antibody with a Fluorescent Dye using an NHS Ester

This protocol provides a general method for conjugating an amine-reactive fluorescent dye to an antibody.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Fluorescent dye NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

-

Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL.[10]

-

Prepare the Dye Solution: Immediately before use, dissolve the fluorescent dye NHS ester in a minimal volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[10]

-

Perform the Conjugation:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

-

Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently stirring.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]

-

Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[1][11]

-

-

Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][11]

-

Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[1]

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Protocol 2: Immobilizing a Protein onto Carboxylated Magnetic Beads

This protocol describes a two-step method for covalently coupling a protein to carboxyl-functionalized magnetic beads using EDC and Sulfo-NHS.[12][13][14]

Materials:

-

Carboxylated magnetic beads

-

Protein to be immobilized (in an amine- and carboxyl-free buffer)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching/Blocking Buffer: 100 mM Tris-HCl or ethanolamine, pH 8.5

-

Wash/Storage Buffer: PBS with a preservative (e.g., sodium azide) and a stabilizer (e.g., BSA)

Procedure:

-

Prepare the Beads:

-

Resuspend the magnetic beads in their storage solution.

-

Separate the beads using a magnetic stand and discard the supernatant.

-

Wash the beads twice with the Activation Buffer.

-

-

Activate the Carboxyl Groups:

-

Resuspend the washed beads in the Activation Buffer.

-

Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL each).

-

Add the EDC and Sulfo-NHS solutions to the bead suspension. The optimal concentrations should be determined empirically, but a common starting point is a final concentration of 2-5 mg/mL for each.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Wash the Activated Beads:

-

Separate the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with the Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

-

Couple the Protein:

-

Dissolve the protein in the Coupling Buffer at the desired concentration.

-

Resuspend the activated beads in the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench and Block:

-

Separate the beads and discard the supernatant containing uncoupled protein.

-

Resuspend the beads in the Quenching/Blocking Buffer and incubate for 30 minutes to block any remaining active sites.

-

-

Final Washes and Storage:

-

Wash the beads three times with the Wash/Storage Buffer.

-

Resuspend the beads in the Wash/Storage Buffer and store at 4°C.

-

Protocol 3: Synthesis and Purification of a Small Molecule NHS Ester

This protocol outlines a general procedure for creating a stable NHS ester of a small molecule containing a carboxylic acid for subsequent use in coupling reactions.

Materials:

-

Carboxylic acid-containing small molecule

-

This compound (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Triethylamine (optional, as a base)

-

Hexanes or diethyl ether (for precipitation/crystallization)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup:

-

Dissolve the carboxylic acid-containing small molecule (1 equivalent) and NHS (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If the carboxylic acid is a salt, add 1 equivalent of a non-nucleophilic base like triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of Carbodiimide:

-

Dissolve DCC or EDC (1.1 equivalents) in a minimal amount of the anhydrous solvent.

-